molecular formula UZr2 B14710791 Uranium--zirconium (1/2) CAS No. 12166-76-6

Uranium--zirconium (1/2)

Cat. No.: B14710791
CAS No.: 12166-76-6
M. Wt: 420.48 g/mol
InChI Key: NBWXXYPQEPQUSB-UHFFFAOYSA-N
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Description

Uranium-zirconium (U-Zr) alloys, particularly in a 1:2 atomic ratio, are critical materials in nuclear technology due to their favorable neutronic properties, corrosion resistance, and thermal stability . These alloys are commonly used as fuel cladding and structural components in reactors. The U-Zr system exhibits complex phase behavior, including the coexistence of α-phase uranium and δ-phase uranium-zirconium at room temperature, as confirmed in recent experiments . Their ability to retain fission products and resist radiation damage further underscores their utility in advanced nuclear systems.

Properties

CAS No.

12166-76-6

Molecular Formula

UZr2

Molecular Weight

420.48 g/mol

IUPAC Name

uranium;zirconium

InChI

InChI=1S/U.2Zr

InChI Key

NBWXXYPQEPQUSB-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Zr].[U]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .

Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .

Chemical Reactions Analysis

Phase Transitions and Structural Reactions

U-Zr alloys exhibit complex phase behavior influenced by temperature and composition:

  • δ-to-γ Phase Transition : At ~890 K, δ-UZr₂ (hexagonal C32 structure) transforms into γ-U-Zr (body-centered cubic, BCC), critical for reactor operating conditions .

  • Eutectoid Decomposition : For Zr-rich alloys (>60 wt% Zr), γ-phase (BCC) decomposes into α-Zr (HCP) and δ-UZr₂ at ~615°C .

  • Impurity Effects : Oxygen (>500 ppm) stabilizes metastable α-U and modifies phase boundaries .

Table 1: Phase Transition Temperatures in U-Zr Alloys

ReactionTemperature RangeKey Phases InvolvedSource
δ-UZr₂ → γ-U-Zr890 KHexagonal → BCC
γ → α-Zr + δ-UZr₂615–662°CBCC → HCP + Hexagonal
α-U + γ₂ → β-U~662°COrthorhombic → Tetragonal

Reactions with Hydrogen and Hydride Formation

Hydrogen interactions induce microstructural changes:

  • Hydriding : Zr preferentially reacts with H₂, forming zirconium hydrides (ZrH₁.₆–ZrH₁.₈₃) and segregating U into metallic precipitates .

  • Hydrogen Release : Thermal desorption begins at 670°C, peaking at 900°C, with a linear H/M reduction .

  • Volume Expansion : Hydride formation causes 14–19% volumetric swelling, complicating fuel fabrication .

Table 2: Hydrogen Release in U-Zr Hydrides

Sample CompositionH/M RatioDesorption OnsetPeak TemperatureSource
40% U-ZrH₁.₆1.6670°C900°C
Pure ZrH₁.₇1.7650°C880°C

High-Temperature Reactions with Water

U-Zr alloys react exothermically with water, critical for safety analyses:

  • Zirconium-Water Reaction :
    Zr+2H2OZrO2+2H2ΔH=140 kcal/mol\text{Zr} + 2\text{H}_2\text{O} \rightarrow \text{ZrO}_2 + 2\text{H}_2 \quad \Delta H = -140\ \text{kcal/mol}

  • Hydrogen Generation : U-Zr alloys under steam produce H₂ gas, with reaction rates accelerating above 1300°C .

Reactions Involving Carbon and Nitrogen

U-Zr carbonitrides exhibit unique sublimation behavior:

  • Sublimation Products : U, UO, UO₂, N₂, and Zr dominate the gas phase above 1773 K .

  • Oxygen Impact : Even 0.01–0.03% oxygen increases CO and UO₂ partial pressures, reducing thermal stability .

Table 3: Partial Pressures Over U-Zr Carbonitrides at 2000 K

ComponentPartial Pressure (MPa)Composition DependenceSource
N₂1.2 × 10⁻³Decreases with higher C
UO5.0 × 10⁻⁸Increases with O impurities
Zr5.3 × 10⁻⁸Detected above 2123 K

Influence of Impurities on Reactivity

Trace elements significantly alter U-Zr reactivity:

  • Oxygen : Stabilizes α-U, shifts eutectoid temperatures, and promotes UO₂ formation .

  • Carbon/Nitrogen : Enhance thermal stability of carbonitrides but reduce ductility .

  • Silicon/Aluminum : Segregate at grain boundaries, accelerating corrosion .

Experimental Data and Thermal Analysis

Table 4: Enthalpies of Phase Transitions in U-10Zr Alloys

TransitionEnthalpy (kJ/mol)MethodologySource
γ → β + UZr₂560 ± 8DSC
β → α + UZr₂580 ± 10High-res XRD
Hydride Decomposition630 ± 10STA

Mechanism of Action

The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .

Comparison with Similar Compounds

Extraction Behavior in Solvent Systems

Uranium and zirconium exhibit distinct co-extraction behaviors with technetium (Tc) in tributyl phosphate (TBP)-nitric acid systems. Studies show that Tc(VII) co-extraction with Zr(IV) is significantly stronger than with U(VI) due to the formation of stable complexes like Zr(TcO₄)(NO₃)₃(TBP)₂. This phenomenon is pronounced when the extractant is undersaturated with uranium, highlighting zirconium’s competitive role in solvent extraction processes .

Key Data:

Compound Co-Extraction Strength with Tc(VII) Reference
Zr(IV) High (forms Zr-Tc complexes)
U(VI) Moderate

Electrochemical Properties

chlorine reference electrode). This narrow electrochemical window complicates the separation of U and Zr in spent nuclear fuel (SNF) reprocessing, as both metals exhibit overlapping reduction potentials .

Structural and Thermal Stability

Uranium-zirconium carbonitrides (U-Zr-C-N) demonstrate superior oxygen impurity binding compared to pure uranium carbonitrides. Zirconium forms thermally stable zirconium oxycarbonitrides, which widen the homogeneity region of oxygen in the lattice. This property enhances resistance to oxidation at high temperatures. Gas-phase partial pressures over U-Zr carbonitrides reveal increased N₂, CO, and UO emissions with rising oxygen content, a trend less pronounced in zirconium-free uranium carbonitrides .

Table: Partial Pressures (Pa) Over Uranium-Zirconium Carbonitrides

Composition N₂ CO UO
U-Zr-C-N-10 0.12 0.08 0.05
U-Zr-C-N-11 0.15 0.11 0.07
U-Zr-C-N-12 0.18 0.14 0.09

Data adapted from .

Geochemical and Radiometric Behavior

Zircon (ZrSiO₄) and uranium-bearing minerals often coexist in granitic deposits, with zirconium’s chemical similarity to uranium enabling substitution in crystal lattices. This substitution facilitates radiometric dating, as uranium decays into lead within zircon crystals. High hafnium-zirconium ratios in ores correlate with elevated radioactivity due to uranium and thorium impurities .

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